Trimethylphosphine selenide
Description
Historical Trajectory and Evolution of Phosphine (B1218219) Selenide (B1212193) Chemistry
The exploration of organophosphorus compounds dates back to the 18th century, with the discovery of phosphine (PH₃) in 1783 by Philippe Gengembre, a student of Antoine Lavoisier. wikipedia.org The initial studies laid the groundwork for the synthesis and characterization of a vast array of phosphine derivatives. The term "phosphine" was first applied to organophosphorus compounds in 1857. wikipedia.org
The specific investigation of phosphine selenides emerged as a natural extension of phosphine chemistry. An early and notable report on trimethylphosphine (B1194731) and its selenide was published in the Journal of the American Chemical Society in 1921. acs.org This foundational work detailed the synthesis and basic properties of the compound, marking a significant step in the exploration of organophosphorus-selenium compounds. Throughout the mid-20th century, research continued to expand, with publications in the 1960s describing methods for preparing various phosphine sulfides and selenides, typically by reacting the corresponding phosphine with elemental sulfur or selenium. acs.org
The reaction of tertiary phosphines with elemental selenium to form phosphine selenides (R₃P=Se) became recognized as a standard transformation in organophosphorus chemistry. nih.govmdpi.com This reaction is driven by the nucleophilicity of the phosphorus atom's lone pair of electrons. nih.gov The evolution of synthetic methodologies has since allowed for the preparation of a wide range of phosphine selenides with diverse substituents, enabling detailed studies of their properties and applications.
Contemporary Significance of Trimethylphosphine Selenide in Organophosphorus Chemistry
This compound holds a significant position in modern organophosphorus chemistry due to its utility as a model compound for structural and spectroscopic studies, as well as its role as a precursor and reagent.
The structure of this compound has been determined by electron diffraction, providing valuable data on bond lengths and angles that contribute to our understanding of hypervalent phosphorus compounds. acs.org The molecule adopts a tetrahedral geometry at the phosphorus center, a common feature for phosphine oxides, sulfides, and selenides. wikipedia.org
In the realm of coordination chemistry, trimethylphosphine (PMe₃) is known as a highly basic and sterically compact ligand. wikipedia.orgchemeurope.com Its corresponding selenide, (CH₃)₃PSe, while not typically used as a ligand itself, is crucial for probing the electronic properties of the phosphine. The phosphorus-selenium bond is sensitive to the electronic environment of the phosphorus atom. rsc.org Consequently, the ⁷⁷Se NMR chemical shifts and the ¹J(P,Se) coupling constants of phosphine selenides are powerful diagnostic tools for quantifying the donor strength of the corresponding phosphine ligands. rsc.orgrsc.org This is particularly important in the design and development of new phosphine ligands for applications in homogeneous catalysis. nih.gov
Furthermore, phosphine selenides, including this compound, are used in the synthesis of other selenium-containing compounds. For instance, triphenylphosphine (B44618) selenide has been demonstrated to be an effective selenium-transfer reagent. researchgate.netrsc.org Similarly, trioctylphosphine (B1581425) selenide is a key precursor for the synthesis of cadmium selenide (CdSe) and lead selenide (PbSe) quantum dots, highlighting the role of phosphine selenides in materials science. wikipedia.org
Research Landscape and Emerging Academic Directions
The field of phosphine selenide chemistry continues to be an active area of research, with several emerging directions.
A significant recent development is the use of phosphine selenides as versatile probes for studying non-covalent interactions. A pioneering 2024 study demonstrated that the NMR spectroscopic parameters of phosphine selenides can be used to analyze both hydrogen bonds (OH⋯Se) and halogen bonds (I⋯Se) in solution. rsc.org This provides a unified approach to comparing different types of non-covalent interactions, which has been a challenge in the field. rsc.org
Another area of intense research is the incorporation of phosphine selenides into advanced materials. For example, researchers are designing novel phosphine ligands that incorporate photoswitchable moieties like dithienylethenes. The corresponding phosphine selenides are synthesized to evaluate the change in the phosphorus atom's electronic properties upon photoisomerization, which is critical for developing light-controlled catalysts. rsc.org
The development of new synthetic methods to access novel phosphine selenide structures is also a key research focus. The first successful synthesis and isolation of a phosphinine selenide was reported in 2021, which required overcoming the low basicity and nucleophilicity of the phosphorus atom in the phosphinine ring. nih.gov This breakthrough opens up new avenues in the chemistry of phosphorus in low coordination states. nih.gov
Furthermore, the broader field of organoselenium chemistry is seeing advances in catalysis. Chiral selenides are being developed as catalysts for enantioselective reactions, such as the synthesis of P-chirogenic phosphine oxides. chinesechemsoc.org While not directly involving this compound, this trend underscores the growing importance of selenium-containing compounds in asymmetric synthesis. The interaction of phosphine selenides with other reagents, such as dihalogens to form halogenoselenophosphonium salts, also continues to be an area of fundamental study. rsc.org
Properties
CAS No. |
20819-54-9 |
|---|---|
Molecular Formula |
C3H9PSe |
Molecular Weight |
155.05 g/mol |
IUPAC Name |
trimethyl(selanylidene)-λ5-phosphane |
InChI |
InChI=1S/C3H9PSe/c1-4(2,3)5/h1-3H3 |
InChI Key |
BHWOYTDRBNAVRI-UHFFFAOYSA-N |
Canonical SMILES |
CP(=[Se])(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Trimethylphosphine Selenide and Analogous Organophosphorus Selenides
Oxidative Phosphine (B1218219) Selenation Approaches
The most common and direct method for synthesizing trimethylphosphine (B1194731) selenide (B1212193) and its analogs is through the oxidation of tertiary phosphines. This approach involves the formation of a P=Se double bond.
The direct reaction of tertiary phosphines with elemental selenium is a well-established and widely used method for the preparation of phosphine selenides. nih.govwikipedia.org This reaction is typically carried out by treating a tertiary phosphine, such as trimethylphosphine or trioctylphosphine (B1581425), with elemental selenium. wikipedia.org The phosphorus atom in the tertiary phosphine acts as a nucleophile, attacking the electrophilic selenium.
The general reaction can be represented as: R₃P + Se → R₃P=Se
This method is applicable to a wide range of tertiary phosphines, including trialkylphosphines and triarylphosphines. nih.gov For instance, trioctylphosphine selenide is prepared by the oxidation of trioctylphosphine with elemental selenium. wikipedia.org Similarly, phosphinine selenides have been synthesized by reacting the corresponding phosphinine with red selenium. nih.gov
The reaction conditions for this direct selenation are often mild, and in many cases, the phosphine selenide is generated in situ and used without isolation. wikipedia.org For example, a solution of trioctylphosphine selenide, used in the synthesis of cadmium selenide, is often prepared and used directly. wikipedia.org
The mechanism of selenium incorporation into tertiary phosphines involves the nucleophilic attack of the phosphorus atom's lone pair on the elemental selenium. nih.gov Tertiary phosphines are known for their pronounced basicity and nucleophilicity, which facilitates this reaction. nih.gov The reactivity of the phosphine is generally highest in trialkylphosphines and decreases with aryl substitution. nih.gov
The reaction is considered a redox process where the phosphorus(III) center is oxidized to phosphorus(V). The selenium, in turn, is reduced. The process is often catalyzed by the phosphine itself, which can break down the polymeric structure of elemental selenium.
In some multi-component reactions, the formation of a secondary phosphine selenide is the initial step. thieme-connect.com This is then deprotonated by a base to form a selenophosphinite anion, which can further react with another equivalent of selenium. thieme-connect.com While this is for a related class of compounds, it highlights the stepwise potential of selenium incorporation.
Computational studies, such as NBO calculations, have provided further insight into the electronic structure of the resulting P-Se bond. For instance, in a phosphinine selenide, a large coupling constant of ¹J(P,Se) = 883 Hz is indicative of a P-Se bond with high s-character. nih.gov These studies also show that the lone pairs on the selenium atom can be stabilized through donor-acceptor interactions with the antibonding orbitals of the aromatic ring in phosphinines. nih.gov
The efficiency and outcome of the direct selenation of phosphines can be influenced by several factors, including stoichiometry, the choice of solvent, and the presence of catalysts.
Stoichiometry: In the direct reaction, a stoichiometric amount of elemental selenium is typically used. However, in some cases, an excess of one reagent may be employed to drive the reaction to completion.
Solvents: The choice of solvent can impact the reaction rate and yield. Common solvents for this reaction include tetrahydrofuran (B95107) (THF) and toluene. arkat-usa.org In many instances, the reaction can be performed under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.net For example, the three-component synthesis of tertiary phosphine sulfides and selenides from secondary phosphines, alkenes, and selenium can proceed without a solvent at elevated temperatures (80-82°C). researchgate.net The solvent can also play a crucial role in stabilizing intermediates, as seen in certain phosphine-catalyzed reactions where alcoholic solvents were beneficial. nih.gov The role of the solvent is not always passive; it can directly interact with catalysts and substrates, thereby affecting the reaction's rate and selectivity. rsc.org
Catalytic Promoters: While the direct reaction often proceeds without a catalyst, certain reactions benefit from their presence. Tertiary phosphines themselves can act as nucleophilic catalysts in various organic transformations. nih.govnih.gov Their catalytic ability stems from their excellent nucleophilicity and their capacity to function as a good leaving group. nih.gov In some cases, metal catalysts are used in conjunction with phosphines for other transformations, but for the direct selenation, it is typically catalyst-free. researchgate.net However, recent research has shown that phosphines can act as metal-free catalysts in reactions like C-F bond activation, showcasing their versatile catalytic nature. acs.org
The following table summarizes the reaction conditions for the synthesis of various phosphine selenides:
Interactive Table: Synthesis of Phosphine Selenides| Phosphine | Selenium Source | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Secondary Phosphines | Elemental Selenium | Ethanol | 60 | 85-97 | thieme-connect.com |
| 2,6-bis(trimethylsilyl)phosphinine | Red Selenium | Not specified | Not specified | Quantitative | nih.gov |
| Diphenylphosphine | Elemental Selenium | Solvent-free | 80-82 | 88-99 | researchgate.net |
| Trioctylphosphine | Elemental Selenium | Not specified | Not specified | Not specified | wikipedia.org |
The presence of impurities in either the phosphine or the selenium can affect the efficiency of the selenation reaction. For instance, the allotropic form of selenium (e.g., red vs. grey selenium) can influence reactivity. nih.gov Impurities in the phosphine starting material can lead to side reactions or lower yields.
Steric factors can also play a significant role. For example, the low conversion of certain phosphinines to their corresponding selenides, despite high gas-phase basicity, has been attributed to steric hindrance from bulky substituents like trimethylsilyl (B98337) groups, which impede the interaction of the phosphorus donor with the oligomeric structures of solid red selenium. nih.gov
In some syntheses, the presence of air or water can be detrimental. For instance, the synthesis of symmetrical selenides via Grignard reagents and elemental selenium showed a significant increase in yield when the reaction was carried out under a nitrogen atmosphere compared to air. arkat-usa.org However, surprisingly, the same reaction proceeded with a high yield in THF without anhydrous treatment, suggesting that the impact of water can be system-dependent. arkat-usa.org
Electrochemical Synthesis of Organophosphorus Selenides
Electrochemical methods offer a green and sustainable alternative for the synthesis of organophosphorus compounds, including those containing a P-Se bond. cardiff.ac.uk These reactions can often be performed under mild conditions with high atom economy. cardiff.ac.uk
Electrosynthesis relies on the use of an electric current to drive chemical reactions. In the context of organophosphorus selenide synthesis, this typically involves the anodic oxidation of a phosphorus(III) species and a selenium source. cardiff.ac.ukbeilstein-journals.org
The general principle involves the generation of reactive intermediates at the electrode surface. For example, the anodic oxidation of a P(III) phosphine can generate a radical cation, which can then react with a selenium-containing species. chemrxiv.org The electrolysis is typically carried out in an undivided cell with electrodes made of materials like platinum or graphite. beilstein-journals.org
Recent advancements have focused on the electrochemical formation of P-C and P-heteroatom bonds. cardiff.ac.uk While direct electrochemical synthesis of trimethylphosphine selenide is not extensively documented in the provided results, the principles can be inferred from related electrochemical syntheses of organophosphorus compounds. For instance, the electrosynthesis of palladium-selenide coatings involves the reduction of selenous acid, and the deposition potential significantly affects the reaction mechanism and the final product's composition. mdpi.com
The electrochemical approach can also be used to synthesize precursors or related compounds. For example, iminophosphorane P(V) compounds have been synthesized via the electrochemical oxidation of P(III) phosphines. chemrxiv.org This highlights the potential of electrosynthesis to access various P(V) species from P(III) precursors.
The mechanism of these electrochemical reactions can be complex. For instance, in the synthesis of iminophosphoranes, a domino electrolysis process has been proposed where intermediates generated at the cathode are subsequently oxidized at the anode. chemrxiv.org
Electrode Material Effects on Reaction Selectivity and Yield Optimization
Electrochemical methods offer a powerful and green alternative for the synthesis of organophosphorus selenides. The choice of electrode material is a critical parameter that can significantly influence reaction selectivity, yield, and even the reaction mechanism itself. researchgate.net The material's surface can affect the kinetics and thermodynamics of electron transfer, and in some cases, participate directly in the reaction. researchgate.net
The selection of an appropriate electrode is crucial for achieving high selectivity and product yields in electrochemical organic transformations. researchgate.net Key factors in electrode selection include cost, stability, conductivity, and resistance to corrosion. researchgate.net Different electrode materials, such as platinum, carbon-based electrodes, boron-doped diamond, and sacrificial electrodes, can influence reaction efficiency and may introduce new reactivities. researchgate.net
In the context of selenide synthesis, a study on the electrochemical synthesis of palladium-selenide coatings demonstrated a strong dependence of the deposit's composition and morphology on the deposition potential and the electrolyte composition. mdpi.com The change in potential alters the electrode reaction mechanism, which in turn affects the elemental content and phase composition of the resulting coating. mdpi.com For instance, at more negative potentials, the selenium content in the palladium-selenide coatings increased. mdpi.com This highlights the possibility of tuning the stoichiometry of the resulting metal selenide by controlling the electrochemical parameters. mdpi.com
While direct electrochemical synthesis of this compound is not extensively detailed in the provided search results, the principles observed in other electrochemical systems are highly relevant. For example, the use of a carbon paper electrode has been shown to favor the reduction of aromatic imines due to π-π interactions with the aromatic substrates. researchgate.net This suggests that for a substrate like trimethylphosphine, an electrode material that can favorably interact with the phosphine moiety could enhance reaction rates and selectivity.
The complexity of electrode processes often necessitates an empirical approach to optimization. researchgate.net However, a growing body of research aims to provide a rationale for electrode selection to facilitate more predictable and efficient reaction development. researchgate.net
Novel Synthetic Pathways for the Phosphine Selenide Moiety
Beyond traditional methods, researchers are continuously exploring novel synthetic pathways to construct the phosphine selenide moiety, often with the goal of improving efficiency, and expanding the scope of accessible molecules.
One notable advancement is the one-pot, three-component reaction of secondary phosphine selenides, elemental selenium, and various amines to produce diorganodiselenophosphinates in high yields. researchgate.net This method is advantageous as it proceeds under mild conditions and offers a straightforward route to previously challenging to synthesize compounds. researchgate.net
Another innovative approach involves the radical addition of secondary phosphine selenides to alkenes. researchgate.net This reaction, initiated by ultraviolet irradiation, provides a general, efficient, and atom-economical synthesis of tertiary phosphine selenides with anti-Markovnikov regioselectivity. researchgate.net
The synthesis of phosphinine selenides, a class of aromatic phosphorus heterocycles, has also been achieved for the first time by reacting a 2,6-bis(trimethylsilyl)phosphinine with red selenium. nih.gov This breakthrough opens up new avenues in the chemistry of low-coordination phosphorus compounds. nih.gov
Furthermore, a novel synthesis of arylphosphine selenides has been reported through the reaction of arylphosphines with potassium selenocyanate. acs.org This method provides a convenient route to this important class of compounds. The development of chiral bifunctional selenide catalysts has also enabled the enantioselective synthesis of P-chirogenic compounds, including phosphine oxides, through electrophilic aromatic halogenation. chinesechemsoc.org
The synthesis of phosphino-selanyl acenaphthenes has been accomplished through a stepwise attachment of the phosphine and selenoether functionalities to a dibromoacenaphthene starting material. acs.org Researchers have also developed a one-pot method for synthesizing diphenyl-(2-thienyl)phosphine and its chalcogenide derivatives, including the selenide. rsc.org
These novel pathways demonstrate the ingenuity of synthetic chemists in developing new tools to access phosphine selenides and their derivatives, paving the way for the discovery of new materials and applications.
Atom-Economic and Sustainable Synthesis Strategies
In line with the principles of green chemistry, there is a growing emphasis on developing atom-economic and sustainable methods for the synthesis of organophosphorus compounds, including phosphine selenides. scilit.comjocpr.com Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, is a key metric in this endeavor. jocpr.com
A prime example of an atom-economic approach is the direct C-H bond selenation with elemental selenium, which avoids the need for pre-activation of the substrate. researchgate.net Similarly, the radical addition of secondary phosphine selenides to alkenes is considered an atom-economical synthesis of tertiary phosphine selenides. researchgate.net
Three-component reactions are often inherently more atom-economical than multi-step syntheses. The synthesis of ammonium (B1175870) diselenophosphinates from secondary phosphine selenides, elemental selenium, and ammonia (B1221849) is a notable example of an atom-economic process. researchgate.net This reaction proceeds readily in a water-ethanol medium at room temperature. researchgate.net A similar three-component reaction between secondary phosphine sulfides, elemental selenium, and amines provides an efficient and atom-economic route to thioselenophosphinates. researchgate.net
The development of catalytic reactions is another cornerstone of sustainable synthesis. While not directly focused on this compound, the development of chiral selenide-catalyzed reactions for the synthesis of P-chirogenic compounds highlights the potential of catalysis in this area. chinesechemsoc.org
The drive towards more sustainable chemical manufacturing will undoubtedly continue to spur the development of innovative and atom-economic syntheses for this compound and other valuable organophosphorus compounds. rsc.org
Advanced Spectroscopic Characterization and Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
With its 100% natural abundance and spin of ½, the ³¹P nucleus is an excellent probe for structural and electronic characterization. oxinst.com
The ³¹P NMR chemical shift is highly sensitive to the electronic environment of the phosphorus atom. In trimethylphosphine (B1194731) selenide (B1212193), the phosphorus atom is in a +5 oxidation state (pentavalent, tetracoordinated), which significantly influences its resonance frequency compared to its trivalent precursor, trimethylphosphine. The coordination of a selenium atom to the phosphorus center leads to a substantial deshielding effect, resulting in a downfield chemical shift. This deshielding arises from the electron-withdrawing nature of the selenium atom and the characteristics of the P=Se double bond. The chemical shift provides a sensitive measure of the charge density at the phosphorus nucleus; for instance, the formation of non-covalent bonds, such as hydrogen or halogen bonds to the selenium atom, can induce further changes in the ³¹P chemical shift, demonstrating its utility as a probe for intermolecular interactions. spbu.rursc.org
| Compound | Phosphorus Oxidation State | Typical ³¹P Chemical Shift (δ/ppm) |
|---|---|---|
| Trimethylphosphine (PMe₃) | P(III) | -62 ucsb.eduyoutube.com |
| Trimethylphosphine oxide (Me₃PO) | P(V) | +36.2 ucsb.edu |
| Trimethylphosphine sulfide (B99878) (Me₃PS) | P(V) | +59.1 ucsb.edu |
| Trimethylphosphine selenide (Me₃PSe) | P(V) | Value varies; often used as a reference or starting material in studies. |
The one-bond scalar coupling constant between phosphorus-31 and selenium-77 (B1247304) (¹Jₚₛₑ) is a critical parameter for describing the P=Se bond. This coupling is directly observed in the ³¹P NMR spectrum as satellites flanking the main peak, arising from coupling to the ⁷⁷Se isotope (7.63% natural abundance). huji.ac.ilresearchgate.net The magnitude of ¹Jₚₛₑ is directly related to the s-character of the phosphorus and selenium orbitals involved in the P=Se bond. researchgate.netpsu.edu An increase in the value of ¹Jₚₛₑ is associated with greater s-character in the phosphorus hybrid orbital of the P-Se bond, which is often a consequence of electron-withdrawing groups attached to the phosphorus atom. researchgate.netpsu.edu Therefore, the ¹Jₚₛₑ coupling constant serves as a sensitive and quantifiable measure of the electronic properties of the phosphorus center and the nature of the P=Se bond. spbu.ruresearchgate.net
| Parameter | Significance | Typical Trend |
|---|---|---|
| ¹Jₚₛₑ | Measures the strength of the interaction between the ³¹P and ⁷⁷Se nuclear spins through the bonding electrons. | Increases with the electron-withdrawing capacity of substituents on the phosphorus atom. |
While ⁷⁷Se has a low natural abundance, its spin of ½ and wide chemical shift range make it a valuable nucleus for detailed structural studies, particularly using solid-state NMR techniques. huji.ac.ilnorthwestern.edu
In the solid state, the magnetic shielding of the ⁷⁷Se nucleus is not uniform in all directions. This phenomenon, known as Chemical Shift Anisotropy (CSA), is described by the nuclear magnetic shielding tensor. Magic Angle Spinning (MAS) NMR experiments on selenium-77 enriched this compound have been used to determine the principal components of this tensor. nih.gov These experiments reveal the three-dimensional shielding environment around the selenium nucleus. For this compound, it has been determined that one of the principal axes of the selenium shielding tensor is oriented nearly along the P=Se bond axis, providing direct insight into the electronic symmetry of the bond. nih.gov
| NMR Parameters for this compound | |
|---|---|
| Parameter | Description |
| Nuclear Magnetic Shielding Tensor (Se) | Describes the anisotropic magnetic shielding at the Selenium-77 nucleus. Its principal components are determined via solid-state NMR. nih.gov |
| Phosphorus Shielding Tensor (P) | Describes the anisotropic magnetic shielding at the Phosphorus-31 nucleus. The principal axis δ₃ is nearly parallel to the P=Se bond. nih.gov |
Like chemical shielding, the spin-spin coupling (J-coupling) between two nuclei is also a tensor quantity. In isotropic solution, only the average value (¹Jᵢₛₒ) is measured. However, in an anisotropic environment, such as in a liquid crystal or in the solid state, the anisotropy of the coupling (ΔJ) can be determined. acs.org ΔJ represents the difference between the coupling component parallel to the bond axis and the components perpendicular to it.
For this compound, the anisotropy of the P-Se coupling has been found to be significant. nih.govacs.org Solid-state NMR studies have successfully quantified this value. The presence of a large ΔJ indicates that the coupling mechanism is not solely dependent on the Fermi contact interaction (which is isotropic) but also involves significant contributions from anisotropic mechanisms like spin-dipolar interactions. nih.govresearchgate.net
| Indirect Spin-Spin Coupling Anisotropy (ΔJ) for this compound nih.gov | ||
|---|---|---|
| Source Spectrum | ΔJ Value (Hz) | Method |
| ³¹P | +640 ± 260 | Experimental (MAS NMR) |
| ⁷⁷Se | +550 ± 140 | Experimental (MAS NMR) |
| N/A | +705 | Density Functional Theory (DFT) Calculation |
Multinuclear NMR Studies (e.g., ¹¹¹/¹¹³Cd-³¹P, ⁷⁷Se-³¹P)
Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For this compound, studies involving isotopes such as ³¹P, ⁷⁷Se, and various metal nuclei like ¹¹¹Cd and ¹¹³Cd offer significant insights into its coordination chemistry.
Solid-state ³¹P and ⁷⁷Se NMR experiments on selenium-77 enriched this compound have been instrumental in determining the nuclear magnetic shielding tensors and the anisotropy of the phosphorus-selenium indirect spin-spin coupling (J-coupling). chemspider.com These studies provide a detailed picture of the electronic structure of the P=Se bond.
In solution, the interaction of this compound with metal centers can be effectively studied. For instance, the binding of (CH₃)₃P=Se to cadmium oleate (B1233923) has been investigated using multinuclear NMR. rsc.org The ³¹P NMR chemical shift of this compound is sensitive to its coordination state. In a study, free (CH₃)₃P=Se exhibited a ³¹P NMR signal at 9.0 ppm. rsc.org Upon binding to cadmium oleate to form a 1:1 complex, this signal shifts downfield to 19.5 ppm, indicating a change in the electronic environment of the phosphorus atom upon coordination to the cadmium center. rsc.org The observation of a single, averaged ³¹P NMR peak at room temperature suggests a rapid exchange between the free and cadmium-bound states on the NMR timescale. rsc.org
The direct observation of scalar coupling between the metal nucleus and the phosphorus and selenium nuclei provides definitive evidence of coordination and can inform on the strength of the interaction. The magnitude of the one-bond selenium-phosphorus coupling constant (¹J(⁷⁷Se-³¹P)) is a particularly valuable parameter, as it reflects the hybridization and the s-character of the P-Se bond.
| Nuclei Pair | Coupling Constant (J) | System | Reference |
| ⁷⁷Se - ³¹P | Varies | This compound | chemspider.com |
| ¹¹¹/¹¹³Cd - ³¹P | Not explicitly stated | Cd(OA)₂-Se=P(CH₃)₃ complex | rsc.org |
Table 1: Representative NMR Coupling Constants involving this compound.
Variable Temperature NMR for Conformational Dynamics and Exchange Phenomena
Variable temperature (VT) NMR spectroscopy is a key technique for studying dynamic processes such as conformational changes and ligand exchange equilibria in solution. nih.gov For this compound complexes, VT-NMR can resolve distinct species that are in rapid exchange at higher temperatures.
In the study of the interaction between this compound and cadmium oleate, VT-NMR provided crucial evidence for the presence of multiple species in solution. rsc.org While at room temperature, a single ³¹P NMR signal is observed due to fast exchange, cooling the sample to approximately 190 K in a toluene-d₈ solution resolved the spectrum into three distinct peaks. rsc.org These were assigned to free this compound (9.0 ppm), a 1:1 complex (19.5 ppm), and a 2:1 complex of (CH₃)₃P=Se with cadmium oleate (18.8 ppm). rsc.org This demonstrates that at lower temperatures, the rate of ligand exchange slows sufficiently to allow for the observation of individual chemical species. Such studies are vital for determining the thermodynamics and kinetics of ligand binding and for understanding the stability of different complex stoichiometries.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. These methods are highly effective for characterizing the bonding and structure of this compound.
Normal Coordinate Analyses and Fundamental Vibrational Assignments
A normal coordinate analysis is a theoretical method used to assign the observed vibrational frequencies in IR and Raman spectra to specific molecular motions (normal modes). acs.orguni.lu Such an analysis has been performed for this compound, providing a detailed assignment of its fundamental vibrations. researchgate.net This involves developing a force field that describes the potential energy of the molecule as a function of the atomic displacements. The analysis for trimethylphosphine and its derivatives, including the selenide, allows for a comprehensive understanding of how the vibrations of the methyl groups couple with the motions of the P-C and P=Se skeletal framework. nih.govresearchgate.net
Identification of Characteristic Stretching Frequencies (P=Se, Metal-Selenium)
Certain vibrational modes are particularly characteristic of specific bonds and functional groups. For this compound and its complexes, the P=Se and metal-selenium (M-Se) stretching frequencies are of primary diagnostic importance.
The P=Se stretching vibration (ν(P=Se)) is a strong indicator of the P-Se bond order. In triphenylphosphine (B44618) selenide, a related compound, this mode is observed at 561 cm⁻¹. nih.gov For this compound, the normal coordinate analysis places this vibration at a specific frequency, which is sensitive to the electronic and steric effects of the substituents on the phosphorus atom.
When this compound acts as a ligand, coordinating to a metal center through the selenium atom, a new vibrational mode corresponding to the M-Se stretch (ν(M-Se)) appears in the low-frequency region of the spectrum. The position of this band provides a direct measure of the strength of the metal-selenium bond. The ν(P=Se) frequency typically shifts upon coordination, usually to a lower wavenumber, reflecting a decrease in the P=Se bond order due to the donation of electron density from the selenium atom to the metal.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Comments |
| ν(P=Se) | ~560 | Position is sensitive to substituents on phosphorus and coordination. nih.gov |
| ν(M-Se) | Varies with metal | Appears upon complexation; indicates strength of the M-Se bond. |
| ν(C-Se) | 260-290 | For comparison in organoselenium compounds. |
Table 2: Characteristic Stretching Frequencies.
Sensitivity of Vibrational Modes to Bonding Interactions and Molecular Symmetry
The frequencies and intensities of the vibrational modes of this compound are highly sensitive to changes in bonding interactions and molecular symmetry. For instance, the coordination of the selenium atom to a metal center not only affects the ν(P=Se) and introduces a ν(M-Se) mode but also perturbs other vibrations within the molecule, such as the P-C stretching and C-H bending modes. The magnitude of these perturbations can provide further information about the nature and strength of the coordination bond.
Changes in molecular symmetry upon complexation can also lead to changes in the number of active IR and Raman bands, as predicted by group theory. For example, a molecule with high symmetry may have several vibrational modes that are degenerate (occur at the same frequency). If coordination to a metal reduces this symmetry, these degenerate modes may split into multiple distinct bands.
X-ray Diffraction Crystallography
While X-ray crystallography is a definitive method for determining the solid-state structure of molecules, for this compound, its structure has been precisely determined by gas-phase electron diffraction. researchgate.net This technique provides highly accurate bond lengths and angles for the free molecule.
In the gas phase, this compound adopts a structure with C₃ᵥ symmetry. The key structural parameters determined are the bond lengths and angles of the molecular framework. For comparison, the X-ray crystal structure of a related compound, tris(m-trifluoromethylphenyl)phosphine selenide, reveals a distorted tetrahedral geometry around the phosphorus atom. rsc.org In this bulkier derivative, the P=Se bond length was determined to be 2.094(2) Å. rsc.org The study of various phosphine (B1218219) selenides by X-ray diffraction provides a basis for understanding the structural parameters of this class of compounds. The precise structural data from these diffraction methods are essential for calibrating theoretical models and for understanding the steric and electronic factors that influence the chemistry of this compound.
Single Crystal X-ray Structure Determination for Molecular Geometry
Although a single-crystal X-ray structure for this compound is not available in the cited research, the molecular geometry has been determined by gas-phase electron diffraction. This technique provides precise information on the bond lengths and angles of the isolated molecule. For comparison, the crystal structures of various other phosphine selenides, such as tris(m-trifluoromethylphenyl)phosphine selenide and different phosphinine selenides, have been extensively studied using single-crystal X-ray diffraction. rsc.orgnih.gov These studies consistently show a tetrahedral geometry around the phosphorus atom.
Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles
Electron diffraction data for this compound reveals a distinct molecular geometry. The bonding and angular parameters are summarized in the table below. For comparative purposes, data for related phosphine selenide compounds, determined by X-ray crystallography, are also included.
| Parameter | This compound (Electron Diffraction) | Tris(m-trifluoromethylphenyl)phosphine selenide (X-ray) rsc.org | Tris(2-methoxyphenyl)phosphine selenide (X-ray) researchgate.net |
| P=Se Bond Length (Å) | Data not available in search results | 2.094(2) | 2.1194(11) |
| P-C Bond Length (Å) | Data not available in search results | mean 1.828 | mean 1.820(3) |
| C-P-C Bond Angle (°) | Data not available in search results | mean 105.6 | mean 106.29(11) |
| Se-P-C Bond Angle (°) | Data not available in search results | mean 113.1 | mean 112.48(9) |
The P=Se bond length in phosphine selenides is influenced by the electronic properties of the substituents on the phosphorus atom. For instance, the P=Se bond in tris(m-trifluoromethylphenyl)phosphine selenide is noted to be the shortest reported for a tertiary phosphine selenide, which is attributed to the electron-withdrawing nature of the trifluoromethylphenyl groups. rsc.org
Analysis of Intermolecular Interactions and Packing Arrangements in the Solid State
Due to the lack of single-crystal X-ray diffraction data for this compound, a definitive analysis of its crystal packing and intermolecular interactions in the solid state is not possible. However, studies on related crystalline phosphine selenides, such as tris(pentafluorophenyl)phosphine (B75049) and various triarylphosphine selenides, reveal the nature of interactions that can be expected. researchgate.netnih.gov In these compounds, intermolecular forces are generally weak and of the van der Waals type. In some cases, weak C-H···Se or C-H···π interactions may play a role in the crystal packing. The absence of strong hydrogen bond donors or acceptors in this compound suggests that its crystal structure would likely be governed by steric factors and weak dispersive forces.
Electrochemical Characterization
The electrochemical behavior of phosphine selenides provides valuable information about their electronic structure and reactivity, particularly concerning electron transfer processes.
Cyclic Voltammetry for Redox Behavior and Oxidation Potentials
Specific cyclic voltammetry data for this compound is not detailed in the available search results. However, electrochemical studies on related organophosphorus compounds and phosphine complexes offer insights into the expected redox behavior. For example, the electrochemical oxidation of (p-cymene)RuCl₂ complexes with triarylphosphine ligands has been studied to understand the effects of ligand substituents on electron transfer processes. acs.org These studies typically reveal that the oxidation potentials are influenced by the electron-donating or electron-withdrawing nature of the groups attached to the phosphorus atom. It is expected that this compound would undergo oxidation at the selenium or phosphorus center, with the potential being influenced by the electron-donating methyl groups.
Insights into Electron Transfer Processes
The study of electron transfer in phosphine selenides is crucial for understanding their role in various chemical transformations, including their use as selenium-transfer reagents. researchgate.net The electron transfer properties of ruthenium-arene complexes with triarylphosphine ligands have been investigated, showing that electrochemical oxidation can lead to further chemical reactions, such as ligand dissociation. acs.org While direct experimental data on the electron transfer processes of this compound is scarce in the provided results, it is reasonable to infer that the molecule can participate in redox reactions, potentially involving the transfer of a selenium atom. The electronic effects of the methyl groups would play a significant role in modulating the energetics of such processes.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of trimethylphosphine (B1194731) selenide (B1212193). DFT calculations allow for the accurate prediction of various molecular characteristics, offering a computational lens to understand its behavior at a quantum mechanical level. These calculations are instrumental in complementing and guiding experimental findings.
Quantum Chemical Elucidation of Reaction Mechanisms (e.g., P=Se bond cleavage)
DFT calculations have been employed to elucidate the mechanisms of reactions involving trimethylphosphine selenide, particularly the cleavage of the phosphorus-selenium (P=Se) double bond. For instance, studies have explored the reaction of phosphinine selenides with gold(I) chloride, which demonstrates the lability of the P=Se bond. nih.gov Computational analyses, often at levels of theory like B3LYP-D3/def2-TZVP, help in understanding the energetics and pathways of such reactions. nih.gov The cleavage of the P=Se bond is a critical step in various synthetic applications, and DFT provides a framework to rationalize the observed reactivity. For example, the oxidation of (CAAC)AuPPh₂ and (NHC)AuPPh₂ with selenium leads to the formation of LAuSeP(Se)Ph₂, a reaction that involves the transformation of the P=Se bond. researchgate.net
Electronic Structure Analysis: Frontier Molecular Orbitals, Charge Distribution, and Bonding Indices
The electronic structure of this compound is a key determinant of its reactivity. DFT calculations provide access to crucial electronic properties such as frontier molecular orbitals (FMOs), charge distribution, and bonding indices. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the molecule's ability to act as a nucleophile or electrophile. In phosphine (B1218219) selenides, the energy of the phosphorus lone pair, which contributes significantly to the HOMO, is a crucial factor in its basicity and nucleophilicity. nih.gov
Bonding indices, such as the Wiberg bond index, derived from quantum chemical calculations, offer quantitative measures of bond order. For example, in related gold-phosphine complexes, the Au-P bond's covalent nature has been corroborated by its Wiberg bond index and quantum theory of atoms in molecules (QTAIM) analysis. researchgate.net These computational tools allow for a detailed description of the bonding within the this compound molecule.
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Shielding Tensors, Vibrational Frequencies)
DFT calculations are highly valuable for predicting and interpreting spectroscopic data. For this compound, this includes NMR shielding tensors and vibrational frequencies. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. researchgate.net Experimental NMR studies on the binding of this compound to cadmium oleate (B1233923) have identified distinct ³¹P NMR peaks at low temperatures, which can be assigned to different complexed species with the aid of computational predictions. nih.gov
Similarly, DFT methods are used to calculate the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. core.ac.uk For this compound and related compounds, these calculations help in the assignment of vibrational modes and provide insights into the strength of the P=Se bond and other structural features. researchgate.net
Investigation of Electronic Effects: p-Backdonation, Hyperconjugation, and Lone Pair Interactions
The electronic landscape of this compound is shaped by a variety of subtle electronic effects. These include π-backdonation, hyperconjugation, and lone pair interactions. While not extensively detailed in the provided search results for this compound specifically, these concepts are fundamental in understanding the bonding in phosphorus compounds. For example, the stability of related nitroxide derivatives has been shown to be influenced by LP(e) → σ* electronic delocalization effects, a form of hyperconjugation. nih.govresearchgate.net The interaction between the phosphorus lone pair and the selenium atom is a key feature that can be analyzed computationally to understand the nature of the P=Se bond.
Computational Assessment of Basicity and Proton Affinity
The basicity and proton affinity of this compound are important indicators of its reactivity, particularly its ability to act as a Lewis base. Computational methods, specifically DFT, can provide reliable estimates of these properties in the gas phase and in solution. maynoothuniversity.ieresearchgate.net The proton affinity is defined as the negative of the enthalpy change for the protonation reaction in the gas phase, while gas-phase basicity is the negative of the Gibbs free energy change. researchgate.net For related phosphinine selenides, calculations have shown that the introduction of σ-electron donating substituents, such as trimethylsilyl (B98337) groups, significantly increases the energy of the phosphorus lone pair and, consequently, its gas-phase basicity. nih.gov This makes the substituted phosphinine considerably more basic and nucleophilic than its unsubstituted counterpart. nih.gov
Ab-initio Methods for High-Level Electronic Structure Determination
Ab-initio quantum chemistry methods are fundamental to determining the electronic structure of molecules like this compound from first principles, without reliance on empirical parameters. These calculations can predict various molecular properties, including geometries, vibrational frequencies, and electronic characteristics.
Commonly employed ab-initio and related methods for organophosphorus-selenium compounds include Hartree-Fock (HF) theory and Density Functional Theory (DFT). ut.ac.ir DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between computational cost and accuracy for systems containing phosphorus and selenium. ut.ac.ir For more precise calculations of properties such as gas-phase basicities, high-level compound methods like DLPNO-CCSD(T)-MP2 can be utilized. nih.gov
The choice of basis set is critical for obtaining accurate results. For molecules containing heavier elements like selenium, basis sets that include polarization and diffuse functions, such as 6-31G** or 6-311+G**, are often necessary to properly describe the electron distribution. nih.gov
Research Findings:
Electronic Properties: Ab-initio calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ut.ac.ir The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. For related phosphinine selenides, calculations have shown that substituents can significantly alter the energy of the phosphorus lone pair and, consequently, the molecule's basicity and nucleophilicity. nih.gov
Bonding Analysis: Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule. nih.gov In phosphinine selenides, NBO calculations have revealed that the lone pairs of the selenium atom are stabilized by interactions with antibonding orbitals of the aromatic ring. nih.gov A similar analysis for this compound would elucidate the nature of the P=Se bond and the influence of the methyl groups.
Structural Parameters: Theoretical calculations provide optimized molecular geometries, including bond lengths and angles. For this compound, these calculations can be compared with experimental data obtained from methods like electron diffraction to validate the computational model. acs.org
| Computational Method | Basis Set | Calculated Properties | Relevance to this compound |
|---|---|---|---|
| Density Functional Theory (DFT), e.g., B3LYP | 6-31G, 6-311+G | Optimized geometry, HOMO/LUMO energies, vibrational frequencies | Provides a reliable description of the electronic structure and geometry. |
| Hartree-Fock (HF) | 6-31G** | Initial geometry optimization, electronic wave function | A foundational ab-initio method, often used as a starting point for more advanced calculations. |
| DLPNO-CCSD(T)-MP2 | (not specified) | High-accuracy energies, gas-phase basicity | Offers a high level of theory for precise energy calculations and reactivity predictions. nih.gov |
| Natural Bond Orbital (NBO) Analysis | (not specified) | Atomic charges, orbital interactions, stereoelectronic effects | Elucidates the nature of the P=Se bond and intramolecular interactions. ut.ac.irnih.gov |
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
While quantum mechanical methods are excellent for electronic structure, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for studying the conformational landscape and dynamic behavior of molecules, especially over longer timescales.
Molecular mechanics relies on a force field, which is a set of empirical potential energy functions that describe the interactions between atoms in a molecule. The force field for this compound would need to be carefully parameterized to accurately reproduce its structural and dynamic properties. This parameterization can be guided by quantum chemistry calculations and experimental data. nih.gov
Molecular dynamics simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. This allows for the exploration of the conformational space and the calculation of various time-dependent properties.
Research Findings:
Force Field Development: A force field for this compound would be developed based on the approaches used for similar molecules like trimethylphosphine. nih.gov This involves defining parameters for bond stretching, angle bending, torsional potentials (dihedrals), and non-bonded interactions (van der Waals and electrostatic).
Dynamic Properties: MD simulations on liquid trimethylphosphine have been used to investigate properties like diffusion, reorientation, and the structure of the liquid. nih.govresearchgate.net Similar simulations for this compound could provide insights into its behavior in condensed phases, including how the molecules pack and interact. These simulations can reveal details such as orientational correlation due to dipole-dipole interactions at short ranges. nih.govresearchgate.net
| Simulation Step | Description | Key Outputs |
|---|---|---|
| 1. System Setup | Define the simulation box, add this compound molecules, and specify the force field. | Initial coordinates and topology of the system. |
| 2. Energy Minimization | Minimize the potential energy of the system to remove any unfavorable initial contacts. | A low-energy starting configuration. |
| 3. Equilibration | Run the simulation for a period under controlled temperature and pressure to allow the system to reach thermal equilibrium. | A stable, equilibrated system. |
| 4. Production Run | Continue the simulation for a longer time to collect data for analysis. | A trajectory file containing the positions and velocities of all atoms over time. |
| 5. Analysis | Analyze the trajectory to calculate properties such as radial distribution functions, conformational populations, and time correlation functions. | Detailed insights into the structure, dynamics, and conformational preferences. nih.govresearchgate.net |
Coordination Chemistry and Ligand Properties of Trimethylphosphine Selenide
Ligand Donor Characteristics and Basicity Assessment
The donor capability of trimethylphosphine (B1194731) selenide (B1212193) is a crucial aspect of its coordination chemistry. This characteristic is primarily influenced by the interplay of steric and electronic effects of its methyl substituents.
The coordination behavior of phosphine (B1218219) ligands is significantly influenced by the steric and electronic properties of their substituents. nih.govmanchester.ac.uk In trimethylphosphine selenide, the methyl groups are electron-donating, which increases the electron density on the phosphorus atom. This enhanced electron density is then partially transferred to the selenium atom, increasing its nucleophilicity and ability to donate to a metal center. nih.gov The steric bulk of the methyl groups, while modest compared to larger alkyl or aryl groups, still plays a role in the coordination geometry and the stability of the resulting metal complexes. nih.govmanchester.ac.uk These steric and electronic effects are interconnected and can be challenging to separate completely, as changes in substituent electronegativity can affect bond angles and distances, and increased bulk can alter the s-character of the phosphorus lone pair. manchester.ac.uk
The electronic properties of phosphine selenide ligands can be quantitatively assessed using spectroscopic parameters, most notably the one-bond phosphorus-selenium coupling constant (¹Jₚₛₑ) obtained from ³¹P NMR spectroscopy. nih.gov This coupling constant is a sensitive probe of the s-character of the P-Se bond. nih.govrsc.org Electron-donating groups, such as the methyl groups in this compound, increase the electron density on the phosphorus, which generally leads to a decrease in the magnitude of ¹Jₚₛₑ. nih.govacs.org This is because the increased electron donation to the P-Se bond reduces its s-character. nih.gov
A strong correlation exists between the ¹Jₚₛₑ value and the basicity (pKa) of the parent phosphine. nih.govacs.org More basic phosphines, which are stronger electron donors, typically form phosphine selenides with smaller ¹Jₚₛₑ values. acs.org For instance, the introduction of strongly σ-donating trimethylsilyl (B98337) (Me₃Si) substituents on a phosphinine ring drastically increases the basicity of the phosphorus atom, resulting in a significantly larger ¹Jₚₛₑ value of 883 Hz in the corresponding selenide, indicative of a P-Se bond with high s-character. nih.gov This demonstrates the utility of ¹Jₚₛₑ as an experimental parameter to gauge the electronic nature of the phosphine ligand.
| Ligand/Complex | Spectroscopic Parameter | Value | Reference |
| 2,6-bis(trimethylsilyl)phosphinine selenide | ¹Jₚₛₑ | 883 Hz | nih.gov |
| (tmp)₃PSe | ¹Jₚₛₑ | 641 Hz | acs.org |
| Dimesityl phosphine selenide | ¹Jₚₛₑ | 833 Hz | manchester.ac.uk |
| Tris(p-anisyl)phosphine selenide | ¹Jₚₛₑ | 714 Hz | manchester.ac.uk |
| [PPh₄][SePPh₂CH₂BF₃] in CDCl₃ | ¹Jₚₛₑ | 657 Hz | rsc.org |
Formation and Structural Characterization of Metal Complexes
This compound readily forms complexes with a variety of transition metals. researchgate.net These complexes are typically prepared by reacting the ligand with a suitable metal salt in a non-aqueous solvent. researchgate.net The resulting adducts have been extensively studied to understand their stoichiometry, coordination numbers, and geometric arrangements.
This compound has been shown to coordinate with a range of transition metals, forming stable complexes. libretexts.orglumenlearning.comtamu.edu
Cadmium(II): The solution lability of Cd(II) complexes with SePBu₃ ligands has been investigated using variable-temperature ³¹P NMR spectroscopy. researchgate.net
Cobalt(II): Complexes of cobalt(II) with this compound have been synthesized and characterized, with general formulas CoL₄(ClO₄)₂ and CoL₂X₂ (where L is this compound and X is Cl, Br, or I). rsc.org These complexes have been assigned tetrahedral geometries based on electronic spectra and magnetic susceptibility measurements. researchgate.net
Nickel: Nickel complexes with this compound have been studied, and comparisons have been made with their phosphine oxide and sulfide (B99878) analogs. rsc.orgacs.org
Zinc: Zinc complexes with this compound have also been prepared and studied. rsc.org
Gold(I): Gold(I) readily forms complexes with phosphine ligands. shu.ac.uk Mixed ligand complexes of gold(I) with selenones and trimethylphosphine have been prepared, where coordination occurs through the selenium atom of the selenone. researchgate.net
Palladium(II): Palladium(II) forms a variety of complexes with phosphine-containing ligands. ucsd.edunih.govnih.govuobaghdad.edu.iq
Silver(I): Silver(I) has been shown to form chelate complexes with guanidine-tagged triphenylphosphine (B44618) ligands. rsc.org
Ruthenium: A number of ruthenium(II) complexes with trimethylphosphine have been synthesized. rsc.org Ruthenium complexes with other phosphine-containing ligands have also been investigated for their catalytic activity. researchgate.netrsc.org
The stoichiometry and coordination number of metal adducts with this compound depend on the metal ion, its oxidation state, and the reaction conditions. For example, cobalt(II) forms both 1:4 and 1:2 complexes with this compound, with perchlorate (B79767) and halide counter-ions, respectively. rsc.org In the CoL₄₂ complex, the coordination number of cobalt is four. In the CoL₂X₂ complexes, the coordination number is also four, with two this compound ligands and two halide ions completing the coordination sphere. rsc.org The coordination number is a fundamental property that influences the geometry and reactivity of the complex. lumenlearning.com
| Metal Complex | Stoichiometry (M:L) | Coordination Number | Reference |
| CoL₄(ClO₄)₂ | 1:4 | 4 | rsc.org |
| CoL₂Cl₂ | 1:2 | 4 | rsc.org |
| CoL₂Br₂ | 1:2 | 4 | rsc.org |
| CoL₂I₂ | 1:2 | 4 | rsc.org |
L = this compound
The geometry of metal complexes with this compound is typically tetrahedral or distorted tetrahedral. researchgate.netrsc.org For instance, cobalt(II) complexes with the general formula CoL₂X₂ (X = Cl, Br, I) adopt a tetrahedral geometry. rsc.org The bonding between the this compound ligand and the metal center occurs through the selenium atom, which acts as a soft Lewis base, donating its lone pair of electrons to the metal ion, a Lewis acid. lumenlearning.com The metal-selenium stretching frequency in the infrared spectrum provides evidence for this coordination. rsc.org In some cases, phosphine selenide ligands can act as bridging ligands, as has been proposed for the dimeric tungsten complex WCl₄(SePPh₃). researchgate.net The geometry around the metal center can range from tetrahedral and square planar (coordination number four) to octahedral (coordination number six). libretexts.org
Role as a Chalcogen Bond Donor or Halogen Bond Acceptor in Non-Covalent Interactions
Recent research has highlighted the significant role of this compound in non-covalent interactions, particularly as a chalcogen bond donor and a halogen bond acceptor. These interactions are pivotal in crystal engineering and the design of supramolecular assemblies.
A notable study has demonstrated the utility of phosphine selenides, including this compound, as effective probes for analyzing hydrogen and halogen bonds in solution. bohrium.com Through a combination of ¹H, ³¹P, and ⁷⁷Se NMR spectroscopy and quantum chemical calculations, the formation of complexes between various phosphine selenides and halogen bond donors (like diiodine) has been confirmed. bohrium.com In these interactions, the selenium atom of the this compound acts as a nucleophilic region, accepting the halogen bond.
Furthermore, the reaction of phosphine selenides with dihalogens can lead to the formation of halogenoselenophosphonium salts. This reactivity underscores the ability of the selenium center to interact strongly with electrophilic halogen atoms.
The following table summarizes the key aspects of this compound's involvement in halogen bonding:
| Interaction Type | Role of this compound | Interacting Species | Techniques Used |
| Halogen Bonding | Halogen Bond Acceptor | Dihalogens (e.g., I₂) | ¹H, ³¹P, ⁷⁷Se NMR, Quantum Chemical Calculations |
Binding Studies with Organometallic Species (e.g., Interactions with Cadmium Oleate)
The interaction of this compound with organometallic precursors is of paramount importance, particularly in the context of nanoparticle synthesis. A detailed investigation into the binding of this compound with cadmium oleate (B1233923), a common precursor for cadmium selenide (CdSe) nanocrystals, has been conducted using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov
This study revealed that at room temperature in a chloroform-d (B32938) (CDCl₃) solution, this compound binds to cadmium oleate in a 1:1 stoichiometry. nih.govnih.gov The binding is characterized by a fast exchange on the NMR timescale between the free and cadmium-bound ligand. nih.govnih.gov By performing NMR titrations, the binding constant for this interaction was determined. nih.gov
Lowering the temperature allowed for the resolution of distinct signals for the free and bound species, and at approximately 190 K in toluene-d₈, evidence for the formation of both 1:1 and 2:1 complexes of this compound to cadmium oleate was observed. nih.govnih.gov The thermodynamic parameters for the 1:1 complex formation were also calculated from the temperature dependence of the equilibrium constant. nih.gov
These binding studies are crucial for understanding the initial steps of precursor activation and the subsequent formation of CdSe monomers, which are the building blocks for nanocrystal nucleation and growth.
Binding Parameters for this compound and Cadmium Oleate
| Parameter | Value | Conditions |
|---|---|---|
| Binding Stoichiometry (Room Temp) | 1:1 | CDCl₃ |
| Binding Constant (K) | 20 ± 3 M⁻¹ | Room Temperature, CDCl₃ |
| Enthalpy of Reaction (ΔHᵣ) | -14.5 ± 0.4 kJ·mol⁻¹ | |
| Entropy of Reaction (ΔSᵣ) | -27.5 ± 1.2 J·mol⁻¹·K⁻¹ |
Influence on Nucleation Processes during Metal Chalcogenide Synthesis
The synthesis of metal chalcogenide nanocrystals, such as CdSe quantum dots, is a complex process involving the nucleation of particles from precursor molecules. The nature of the selenium precursor has a profound impact on this nucleation event.
Intriguingly, research has shown that highly pure tertiary phosphine selenides, such as trioctylphosphine (B1581425) selenide (TOPSe), are surprisingly unreactive towards metal carboxylate precursors and are, on their own, incapable of nucleating quantum dots. capes.gov.brfigshare.com The species actually responsible for nucleation are often trace impurities of secondary phosphines present in the tertiary phosphine selenide precursor. capes.gov.brfigshare.com These secondary phosphine chalcogenides are significantly more reactive. capes.gov.brfigshare.com
Therefore, while not the primary nucleating agent, this compound plays a crucial role in controlling the kinetics of monomer supply, which in turn governs the nucleation and growth phases of metal chalcogenide nanocrystal synthesis.
Influence of Phosphine Selenide on Nucleation
| Phosphine Selenide Type | Reactivity in Nucleation | Influence on Synthesis |
|---|---|---|
| Pure Tertiary (e.g., this compound) | Low/Unreactive | Controls precursor conversion rate, influencing final nanocrystal size and number |
Reactivity and Transformational Pathways of Trimethylphosphine Selenide
Chalcogen Transfer Reactions
Chalcogen transfer reactions are fundamental processes in which a chalcogen atom (in this case, selenium) is transferred from a donor molecule to an acceptor. Trimethylphosphine (B1194731) selenide (B1212193) serves as an effective selenium donor in several such transformations.
Mechanistic Investigations of Selenium Transfer from P(V) to P(III) Species
The transfer of a selenium atom from a pentavalent phosphorus (P(V)) species, such as trimethylphosphine selenide, to a trivalent phosphorus (P(III)) species, like a phosphine (B1218219), is a key reaction. Mechanistic studies, often supported by density functional theory (DFT) calculations, have elucidated the pathways for this transformation. For the broader class of chalcogen transfers from P(V) to P(III) compounds, the favored mechanism is an X-philic attack, where the P(III) nucleophile directly attacks the chalcogen atom (selenium). researchgate.net This is in contrast to an alternative mechanism involving a three-membered cyclic transition state, which is considered more likely for oxygen transfer reactions. researchgate.net The selenium transfer from a phosphine selenide to another phosphine represents a reversible exchange, with the equilibrium position influenced by the electronic and steric properties of the substituents on the phosphorus atoms.
Intermolecular Chalcogen Exchange Reactions (e.g., Phosphine Selenides with Arsine Oxides)
A notable transformation involving this compound is the intermolecular chalcogen exchange with arsine oxides (R₃AsO). This reaction provides an efficient method for the synthesis of arsine selenides (R₃AsSe), which are otherwise challenging to prepare. acs.orgnih.gov The reaction involves the transfer of the selenium atom from Me₃PSe to the arsine oxide, with the concurrent transfer of the oxygen atom from the arsine oxide to the phosphine, yielding trimethylphosphine oxide (Me₃PO) as a byproduct.
The mechanism is believed to proceed through a strained, four-membered cyclic transition state. acs.orgnih.gov The formation of this intermediate requires overcoming significant electrostatic repulsion between the electron-rich P=Se and As=O bonds, as well as steric hindrance from the substituents on both the phosphorus and arsenic atoms. acs.orgnih.gov The reaction proceeds effectively under mild conditions and can be performed in various solvents, with outcomes being comparable in both protic and aprotic media. nih.govnih.gov
| Phosphine Selenide | Solvent | Temperature | Time (h) | Conversion (%) | Reference |
|---|---|---|---|---|---|
| Me₃PSe | Toluene | Boiling | 17 | >95 | acs.org |
| Et₃PSe | Toluene | Boiling | 17 | >95 | acs.org |
| Et₃PSe | DCM | RT | 1 | >95 | acs.org |
| Ph₃PSe | Toluene | Boiling | 17 | 26 | acs.org |
| Ph₃PSe | Toluene | Boiling | 72 | >95 | acs.org |
Catalysis in Chalcogen Transfer Processes (e.g., Brønsted Acid Catalysis)
The efficiency of chalcogen transfer reactions, particularly the exchange between phosphine selenides and arsine oxides, can be significantly enhanced through catalysis. Brønsted acids are particularly effective catalysts for this transformation. acs.orgnih.govnih.gov The catalytic effect stems from the protonation of or hydrogen bonding to the oxygen atom of the arsine oxide. acs.orgnih.gov This interaction reduces the electrostatic repulsion between the P=Se and As=O groups, thereby lowering the energy barrier for the formation of the cyclic transition state and accelerating the reaction. acs.orgnih.govnih.gov This hydrogen-bond-assisted catalysis allows the reaction to proceed under milder conditions and can be facilitated by even non-stoichiometric amounts of any nonaqueous acid. nih.gov
Reactions as a Selenium Source in Materials Synthesis
This compound and its analogues are crucial reagents in the synthesis of inorganic nanomaterials, especially metal selenide nanocrystals. They serve as a soluble and reactive source of selenium that can be controllably decomposed to produce high-quality crystalline materials.
Decomposition Pathways and Selenium Release Mechanisms in Solution and Gas Phase
In the context of metal selenide nanocrystal synthesis, the cleavage of the P=Se bond in this compound is a critical step for releasing selenium. Mechanistic studies for the synthesis of cadmium selenide (CdSe) have shown that the decomposition is not a simple thermal process but a chemically mediated one. nih.gov In solution, the cleavage of the P=Se bond can be initiated by the nucleophilic attack of a carboxylate anion (present from the metal precursor, e.g., cadmium carboxylate) on the phosphine selenide. nih.govresearchgate.net This process is often activated by the coordination of the phosphine selenide to a Cd²⁺ ion. nih.gov The attack leads to an acyloxytrialkylphosphonium intermediate, which subsequently reacts, often in the presence of an alcohol, to release selenium and form byproducts like an alkoxytrimethylphosphonium species. nih.govresearchgate.net The specific solvent and ligand environment can significantly influence the decomposition pathway and the resulting reactivity of the selenium source. For instance, in the synthesis of iron selenide nanoparticles using selenourea, a related selenium precursor, the solvent was found to direct the decomposition towards different selenium allotropes (red or gray selenium), which in turn dictated the final phase of the iron selenide product. nih.govnih.gov
Role in the Formation of Metal Selenide Nanocrystals (e.g., CdSe, PbSe, Cu₂₋ₓSe)
The controlled release of selenium from precursors like this compound is fundamental to the "hot-injection" method for synthesizing high-quality quantum dots and other nanocrystals.
Control over Crystallographic Phase and Morphology during Nanocrystal Growth
This compound ((CH₃)₃PSe), along with other trialkylphosphine selenides, plays a crucial role as a selenium precursor in the synthesis of metal selenide nanocrystals, such as cadmium selenide (CdSe). researchgate.netwikipedia.org The reactivity of the selenium precursor can be tuned, which in turn allows for control over the final particle size of the nanocrystals. unimelb.edu.au
The controlled release of selenium from the P=Se bond is a key factor. A proposed pathway for the cleavage of this bond involves the nucleophilic attack of a carboxylate on a Cd(2+)-activated phosphine selenide. researchgate.net This initial step leads to an acyloxytrialkylphosphonium intermediate, which then reacts further to release the selenium for nanocrystal growth. researchgate.net The ability to control this release rate, potentially through the choice of the alkyl group on the phosphine or the reaction temperature, directly impacts the nucleation and growth kinetics of the nanocrystals, thereby influencing their final size and shape.
Surface Passivation and Stabilization Mechanisms in Nanomaterial Synthesis
In the synthesis of nanomaterials like cadmium selenide (CdSe) nanocrystals, ligands play a critical role in passivating the surface, which is essential for achieving high photoluminescence quantum yields and stability. researchgate.net While this compound itself is primarily a selenium precursor, the phosphine oxide byproduct, trimethylphosphine oxide, resulting from the reaction, can act as a surface ligand. researchgate.net
Studies on CdSe nanocrystals prepared using tri-n-octylphosphine selenide (a close analog of this compound) have shown that the nanocrystal surfaces are often terminated by X-type binding of octadecylphosphonate moieties to a layer of excess cadmium ions. nih.gov These surface ligands can be exchanged with other molecules. For example, reaction with Me₃Si-X (where X can be various groups) leads to the exchange of the octadecylphosphonate ligands. nih.gov
The addition of free thiols to as-prepared CdSe nanocrystals can lead to their binding to the particle surface, suggesting the presence of unoccupied Lewis-acidic sites. escholarship.orgnih.gov This indicates that the surface of the nanocrystals is not fully passivated by the initial ligands present from the synthesis. The presence of triethylamine (B128534) can facilitate the displacement of the original phosphonate (B1237965) ligands from the nanocrystal surface. escholarship.orgnih.gov
Oxidation and Reduction Chemistry of the P=Se Bond
The phosphorus-selenium (P=Se) double bond in this compound and its analogs can undergo both oxidation and reduction reactions. Tertiary phosphines are readily oxidized by elemental selenium to form the corresponding phosphine selenides. fu-berlin.denih.gov This reaction is a common method for the preparation of compounds like trioctylphosphine (B1581425) selenide. wikipedia.org The reverse reaction, the reduction of the P=Se bond, is also a key aspect of its chemistry, particularly in its role as a selenium transfer agent.
Oxidation: The formation of the P=Se bond is itself an oxidation of the phosphine. Tertiary phosphines can be oxidized by various reagents, including hydrogen peroxide, elemental sulfur, and grey selenium, to yield the corresponding oxides, sulfides, and selenides. nih.gov The oxidation with selenium is typically slower than oxidation or sulfurization. nih.gov
Reduction: The reduction of the P=Se bond is fundamental to the utility of this compound as a selenium source. In the context of nanocrystal synthesis, the cleavage of the P=Se bond to release selenium can be considered a reductive elimination from the phosphorus center. researchgate.net Mechanistic studies suggest that this process can be initiated by a nucleophilic attack on the phosphorus atom or the selenium atom, depending on the reaction conditions and other reagents present. researchgate.net
Trivalent phosphorus compounds, such as phosphines, are widely used as reducing agents for selenium-containing species. jst.go.jp For example, triphenylphosphine (B44618) can efficiently reduce selenocysteine (B57510) selenenyl iodide to selenocysteine selenol. jst.go.jp While trialkylphosphines can also reduce selenosulfides, they sometimes lead to undesired deselenization reactions. researchgate.net
Nucleophilic Attack Pathways and Identification of Reactive Intermediates
The reactivity of this compound is often initiated by a nucleophilic attack. The phosphorus atom in the P=Se bond is electrophilic and susceptible to attack by nucleophiles.
In the synthesis of CdSe nanocrystals using cadmium carboxylates and trialkylphosphine selenides, a proposed mechanism involves the nucleophilic attack of the carboxylate anion on the phosphorus atom of a Cd(2+)-activated phosphine selenide. researchgate.net This attack leads to the formation of a reactive intermediate, an acyloxytrialkylphosphonium species. researchgate.net In the presence of an alcohol, this intermediate is then converted to an alkoxytrimethylphosphonium ion, facilitating the release of selenium. researchgate.net
Computational studies on the reaction of diselenides and selenosulfides with various nucleophiles show that nucleophilic substitution at selenium proceeds through an addition-elimination mechanism. researchgate.net This involves the formation of a stable hypercoordinate selenium intermediate. researchgate.net These studies also indicate that nucleophilic attack at a selenium atom is generally favored both kinetically and thermodynamically over attack at a sulfur atom in a selenosulfide bond. researchgate.net
The reaction of phosphines with electrophiles is a common theme in their chemistry. For instance, tertiary phosphines react with alkyl halides to form phosphonium (B103445) salts, a classic example of nucleophilic substitution where the phosphine acts as the nucleophile. walisongo.ac.id
Reactivity with Diverse Organic and Organometallic Reagents (e.g., Acylacetylenes)
This compound and its analogs exhibit reactivity towards a range of organic and organometallic reagents. The reactivity often centers around the P=Se bond and the nucleophilic/electrophilic nature of the phosphorus and selenium atoms.
A notable reaction is the [4+2] cycloaddition of phosphinine selenides with dienophiles like hexafluoro-2-butyne. fu-berlin.denih.gov This reaction proceeds readily at room temperature to quantitatively yield the corresponding 1-phosphabarrelene selenide. fu-berlin.denih.gov
Phosphinine selenides also react with alcohols, such as isopropanol. nih.gov This reaction involves the addition of the alcohol's RO-H group across the P=C double bond of the phosphinine ring system, a reaction facilitated by the presence of the selenide group. nih.gov
In the realm of organometallic chemistry, trimethylphosphine itself is a highly basic ligand that forms complexes with most metals. wikipedia.org The reaction of bis(allyl)rhodium grafted onto silica (B1680970) with trimethylphosphine leads to two main pathways: reductive elimination of the allyl ligands to form a rhodium-phosphine complex on the surface, or elimination of propene to yield a different surface-bound rhodium species with coordinated trimethylphosphine. nih.gov Furthermore, triphenylphosphine selenide has been used as a ligand in the synthesis of technetium complexes, where it coordinates to the metal center. nih.gov
The reaction with organometallic reagents like Grignard reagents or organolithium compounds is more characteristic of the parent phosphine. For instance, trimethylphosphine can be deprotonated at a methyl group by strong bases like alkyllithiums. wikipedia.org
Stereochemical Aspects of Reactivity (e.g., Formation of P-Chirogenic Compounds)
The synthesis of P-chirogenic compounds, which are molecules with a stereogenic phosphorus center, is a significant area of research due to their applications as chiral ligands in asymmetric catalysis. researchgate.netrsc.orgtcichemicals.com While trimethylphosphine itself is not chiral, reactions involving more complex phosphine selenides can lead to the formation of P-chirogenic species.
One strategy for synthesizing optically active P-chiral compounds involves the reaction of racemic P-chiral phosphinoselenoic chlorides with optically active lithium amides. researchgate.net This reaction can produce diastereomers of phosphinoselenoic amides that can then be separated. researchgate.net The absolute configuration of these P-chirogenic compounds can be determined using techniques like X-ray crystallography. researchgate.net
Another approach involves the use of chiral auxiliaries. For example, methods have been developed using chiral auxiliaries like (-)-sparteine (B7772259) for the stereoselective synthesis of P-chiral phosphine selenides. The development of efficient synthetic routes to access P-chirogenic compounds is crucial for their broader application. chinesechemsoc.org Recent advances include chiral selenide-catalyzed enantioselective electrophilic aromatic halogenation to construct P-chirogenic phosphine oxides. chinesechemsoc.orgchinesechemsoc.org
The stereochemical integrity of the phosphorus center is a key consideration in these syntheses. The use of phosphine-boranes as intermediates has been shown to be a convenient method for preparing various optically pure P-chirogenic phosphine ligands, often with better results than methods using phosphine oxides. tcichemicals.com
Steric Hindrance Effects on Reaction Efficiency and Product Distribution
Steric hindrance, the effect of the spatial arrangement of atoms on a reaction, plays a significant role in the reactivity of this compound and related compounds. youtube.comyoutube.com The size of the alkyl groups on the phosphorus atom can influence both the rate and the outcome of reactions.
In the context of nucleophilic substitution reactions, increasing steric hindrance on the electrophile generally leads to reduced reactivity. walisongo.ac.id Similarly, the steric bulk of the phosphine nucleophile itself is a critical factor. While trimethylphosphine is a relatively small and highly basic ligand, larger trialkyl or triaryl phosphines will exhibit different reactivity profiles due to increased steric bulk around the phosphorus atom. wikipedia.org
The effect of steric hindrance is also evident in the synthesis of phosphinine selenides. The reaction between phosphinines and selenium is influenced by the steric effects of substituents on the phosphinine ring. nih.gov For example, the presence of bulky trimethylsilyl (B98337) (Me₃Si) groups can affect the reaction efficiency. nih.gov
In competition experiments to assess the relative selenium atom affinity of different phosphines, steric factors can influence the position of the equilibrium. acs.org For instance, in a reaction between a phosphine and a phosphine selenide, the transfer of the selenium atom will depend on the relative thermodynamic stability of the starting materials and products, which is influenced by both electronic and steric factors.
The Tolman cone angle is a useful parameter for quantifying the steric bulk of phosphine ligands. wikipedia.org Trimethylphosphine has a cone angle of 118°, indicating it is a relatively compact ligand. wikipedia.org This allows for the coordination of multiple trimethylphosphine ligands to a single metal center. wikipedia.org In contrast, bulkier phosphines would occupy more space, limiting the number of ligands that can coordinate and potentially influencing the catalytic activity and selectivity of the resulting metal complex.
Advanced Applications in Chemical Synthesis and Materials Science Research
Single-Source Molecular Precursors for Metal Chalcogenide Materials
The use of single-source precursors (SSPs) offers significant advantages in materials synthesis, including lower decomposition temperatures, better stoichiometric control, and the formation of homogenous materials. rsc.orgresearchgate.net Trimethylphosphine (B1194731) selenide (B1212193) and related tertiary phosphine (B1218219) selenides serve as effective SSPs for delivering selenium in a controlled manner for the synthesis of various metal chalcogenide materials.
Rational Design for Quantum Dots and Semiconductor Nanocrystals
Tertiary phosphine selenides, such as trioctylphosphine (B1581425) selenide (TOPSe), a long-chain analog of trimethylphosphine selenide, are conventionally used as selenium precursors in the synthesis of high-quality II-VI and IV-VI semiconductor quantum dots (QDs) like cadmium selenide (CdSe) and lead selenide (PbSe). nih.govresearchgate.net The typical synthesis involves the pyrolysis of organometallic cadmium and selenium precursors in a high-boiling coordinating solvent mixture, often containing trioctylphosphine (TOP) and trioctylphosphine oxide (TOPO). researchgate.net The reaction of a cadmium precursor, such as cadmium oxide or cadmium acetate, with the phosphine selenide at elevated temperatures (250–360 °C) leads to the nucleation and growth of nanocrystals. researchgate.netinstructables.comwisc.edu The size of the resulting QDs, which dictates their optical properties, can be controlled by varying reaction parameters like temperature and time. instructables.comwisc.edu
However, recent research has provided deeper insights into the reaction mechanism, challenging the long-held belief that pure tertiary phosphine selenides are the reactive species. Studies have shown that highly purified tertiary phosphine selenides are surprisingly unreactive with metal carboxylate precursors and are incapable of nucleating QDs on their own. nih.gov Instead, it has been discovered that trace amounts of secondary phosphines, often present as impurities in commercial tertiary phosphines, are responsible for initiating the nucleation of quantum dots. nih.gov The reaction of these secondary phosphines with elemental selenium forms secondary phosphine selenides, such as diphenylphosphine selenide, which are significantly more reactive. nih.gov This understanding is crucial for the rational design of scalable and reproducible QD syntheses with nearly quantitative yields. nih.gov
| Precursor System | Nanocrystal Product | Key Finding |
| Cadmium Acetate & TOPSe in TOPO | CdSe QDs | A standard method for producing high-quality, monodisperse QDs. researchgate.net |
| Cadmium Oleate (B1233923) & Pure TOPSe | No Reaction | Pure tertiary phosphine selenides are unreactive for QD nucleation. nih.gov |
| Cadmium Oleate & TOPSe with secondary phosphine impurity | PbSe QDs | Secondary phosphines are the true reactive species responsible for QD nucleation. nih.gov |
| Cadmium Oleate & Diphenylphosphine Selenide | PbSe QDs | Direct use of secondary phosphine selenides leads to high conversion yields. nih.gov |
Precursors for Chemical Vapor Deposition (CVD) of Thin Films
This compound and its derivatives are valuable as single-source precursors in Chemical Vapor Deposition (CVD) techniques for producing metal selenide thin films. nih.govresearchgate.net In this role, a volatile metal-organic complex incorporating a phosphine selenide ligand is thermally decomposed to deposit a thin film of the desired metal selenide onto a substrate. This approach is advantageous for its ability to achieve congruent sublimation and decomposition, ensuring the controlled transfer of stoichiometry from the molecular precursor to the final material.
For instance, related single-source precursors like nickel bis(diisopropyldiseleno-imidodiphosphinate) have been used to deposit thin films of nickel selenide (Ni₀.₈₅Se) or nickel phosphide (Ni₂P) by simply altering the deposition temperature during CVD. researchgate.netfigshare.com Similarly, zinc complexes of dichalcogenoimidodiphosphinate ligands have been successfully employed as SSPs in Aerosol-Assisted Chemical Vapor Deposition (AACVD) to grow thin films of cubic zinc selenide (ZnSe) on glass substrates at temperatures between 500 and 525 °C. nih.gov The use of such precursors allows for the formation of films with specific morphologies, ranging from dense fibrous networks to woven fibers. nih.gov The phosphine selenide moiety within these precursors is designed to decompose cleanly, delivering the selenium element to form the metal selenide film while the organic phosphine component volatilizes.
| Precursor Complex | Deposition Method | Film Material | Deposition Temperature (°C) |
| {Ni[iPr₂P(S)NP(Se)iPr₂]₂} | CVD | Ni₀.₈₅Se or Ni₂P | Temperature dependent |
| [Zn{(SePⁱPr₂)₂N}₂] | AACVD | Cubic Zinc Selenide (ZnSe) | 500 - 525 |
| Cd[(SPⁱPr₂)(SePⁱPr₂)N]₂ | AACVD | Cadmium Selenide (CdSe) | 475 - 525 |
Control of Composition in Ternary and Mixed-Metal Chalcogenide Systems
Achieving precise compositional control is a significant challenge in the synthesis of ternary and mixed-metal chalcogenide materials, which are of interest for applications in photovoltaics and thermoelectrics. rsc.orgrsc.org Single-source precursors containing pre-defined stoichiometric ratios of the constituent elements offer a powerful strategy to overcome this challenge. rsc.org
By designing molecular precursors that incorporate multiple metal atoms and the phosphine selenide ligand, it is possible to ensure a homogeneous distribution of elements at the molecular level. Upon decomposition, this atomic-level mixing can be transferred to the resulting solid-state material, yielding phase-pure ternary or quaternary chalcogenides like Cu₂ZnSn(SₓSe₁₋ₓ)₄. rsc.org The controlled decomposition of a precursor containing a metal-selenium bond derived from a phosphine selenide reagent helps dictate the final composition of complex chalcogenide systems. This method avoids issues of differential reactivity often encountered when using separate binary precursors. Research in this area focuses on synthesizing new heterometallic complexes where the core structure ensures the delivery of metals and selenium in the desired ratio for materials such as trimetallic chalcogenide clusters. mdpi.com
Ligands and Reagents in Catalysis
Beyond materials synthesis, the phosphine selenide group is an important functional moiety in the design of ligands and reagents for catalysis. The electronic and steric properties of the phosphine can be fine-tuned by its conversion to the corresponding selenide, which in turn influences the behavior of metal complexes in catalytic cycles.
Development of Organometallic Catalysts for Homogeneous Transformations
Phosphines are ubiquitous ligands in homogeneous catalysis, valued for their ability to stabilize metal centers and modulate their reactivity. researchgate.net The selenation of a phosphine ligand to form a phosphine selenide can serve several purposes. It can be used to protect the phosphine during other synthetic transformations or to alter the electronic properties of the ligand. hw.ac.ukmdpi.com The phosphorus-selenium bond has distinct electronic characteristics compared to the lone pair of a free phosphine.
Phosphine selenides themselves can act as ligands for transition metals, coordinating through the selenium atom. researchgate.net This coordination changes the electronic environment of the metal center, which can be exploited in the development of novel organometallic catalysts. For example, phosphinophosphinines have been converted to their phosphine selenide derivatives to assess their donor properties and promote their use in catalysis. hw.ac.ukhw.ac.uk The formation of palladium(II) complexes with such ligands has been studied, demonstrating their potential in homogeneous catalytic processes like carbonylation or cross-coupling reactions. hw.ac.ukresearchgate.net
Role in Asymmetric Catalysis
Asymmetric catalysis, which aims to produce chiral compounds with high enantioselectivity, heavily relies on the design of effective chiral ligands. dicp.ac.cnub.edu Chiral phosphines are among the most successful classes of ligands for a wide range of asymmetric transformations, including hydrogenation and allylic alkylation. nih.govnih.gov
Recently, chiral selenide compounds have emerged as effective catalysts and ligands for asymmetric reactions. rsc.org The introduction of a selenium atom into a chiral phosphine ligand creates a new P,Se-heterodonor ligand. A novel chiral phosphoramidite-selenide ligand was recently developed and successfully applied in palladium-catalyzed asymmetric allylic substitution reactions. nih.gov This ligand enabled the synthesis of a variety of chiral allylic products with high yields and excellent enantioselectivities (up to 95% ee). nih.gov Furthermore, chiral bifunctional selenides have been designed to catalyze enantioselective electrophilic halogenations, leading to the efficient construction of valuable P-chirogenic compounds. chinesechemsoc.org The selenium atom plays a direct role in the catalytic cycle, activating the substrate and controlling the stereochemical outcome of the reaction.
| Catalyst/Ligand Type | Asymmetric Reaction | Key Outcome |
| Chiral Phosphoramidite-Selenide Ligand | Pd-catalyzed Allylic Substitution | High yields and enantioselectivities (up to 95% ee). nih.gov |
| Chiral Bifunctional Selenide Catalyst | Enantioselective Electrophilic Aromatic Halogenation | Efficient synthesis of P-chirogenic phosphine oxides with excellent enantioselectivities. chinesechemsoc.org |
| Chiral Selenide Catalysts | Asymmetric Halocyclizations | Effective for enantioselective halogenation and cyclization reactions. rsc.org |
Spectroscopic Probes for Non-Covalent Interactions
The selenium atom in this compound possesses easily polarizable electron density, making the compound an excellent participant in a variety of non-covalent interactions. This property, combined with the presence of NMR-active nuclei (³¹P and ⁷⁷Se), allows it to serve as a highly sensitive spectroscopic probe for detecting and quantifying weak molecular forces.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for investigating molecular structure, and specific NMR parameters of this compound are exceptionally responsive to subtle changes in its electronic environment. The key spectral markers include the ³¹P and ⁷⁷Se chemical shifts (δP and δSe) and, most notably, the one-bond phosphorus-selenium spin-spin coupling constant (¹J(P,Se)). These parameters act as sensitive reporters on the formation of non-covalent bonds involving the selenium atom.
When this compound engages in interactions such as hydrogen or halogen bonding, the electron density around the P=Se bond is perturbed. This perturbation leads to predictable and measurable changes in the chemical shifts and the J-coupling constant. For instance, the ¹J(P,Se) coupling constant is particularly sensitive to the electronic features of the P=Se bond and can be used to probe the strength of these weak interactions. semanticscholar.org Experimental and quantum chemical studies have confirmed that these NMR parameters are reliable indicators of non-covalent bond formation. semanticscholar.orgresearchgate.net
Phosphine selenides, including this compound, have been successfully employed as universal probes for the quantitative study of both hydrogen and halogen bonds in solution. mdpi.com The formation of a non-covalent bond to the selenium atom, which can act as a hydrogen or halogen bond acceptor, directly influences the NMR parameters, allowing for a detailed investigation of these interactions.
Hydrogen Bonding: In studies involving triethylphosphine selenide complexes with hydrogen bond donors (Se···H-O), significant changes in NMR spectra were observed, confirming the formation of the hydrogen bond. mdpi.com
Halogen Bonding: The interaction of various phosphine selenides (R₃P=Se, where R can be Me, Et, n-Bu, etc.) with halogen bond donors like iodine (I) and bromine (Br) has also been investigated. mdpi.com The formation of a Se···X halogen bond leads to distinct changes in the ³¹P and ⁷⁷Se NMR spectra. This allows for a comparative analysis of the strength and nature of different non-covalent interactions using a single, versatile class of probes. mdpi.com
The table below illustrates typical changes observed in the NMR parameters of a phosphine selenide upon the formation of a halogen bond with a diiodine (I₂) molecule, demonstrating the sensitivity of these spectral markers.
| Parameter | Free Et₃PSe | Et₃PSe···I₂ Complex | Change (Δ) |
|---|---|---|---|
| δ(³¹P) / ppm | 46.1 | 48.5 | +2.4 |
| δ(⁷⁷Se) / ppm | -314.9 | -391.8 | -76.9 |
| ¹J(P,Se) / Hz | -697.5 | -772.4 | -74.9 |
Data derived from studies on analogous phosphine selenide complexes.
Precursors for the Synthesis of Novel Organometallic Compounds
The selenium atom in this compound can act as a soft Lewis base, readily donating its electron lone pairs to coordinate with transition metals. This property makes it a useful ligand and precursor for the synthesis of a variety of organometallic complexes. wikipedia.org The coordination of the P=Se group to a metal center can lead to the formation of stable, well-defined structures with potential applications in catalysis and materials science.
For example, phosphine selenides have been shown to react with metal halides to form coordination complexes. The coordination typically occurs through the selenium atom, leading to compounds where the phosphine selenide acts as a terminal or bridging ligand. Research has demonstrated the synthesis of palladium(II) complexes where phosphine selenide moieties are part of a larger chelating ligand system. semanticscholar.orgmdpi.com Similarly, reactions of phosphinine selenides with gold(I) chloride result in the formation of gold-containing organometallic species, showcasing the utility of the P=Se group as a building block in coordination chemistry. nih.gov While many published examples utilize bulkier phosphine selenides like triphenylphosphine (B44618) selenide for their crystalline nature, this compound participates in analogous reactions, serving as a fundamental ligand for building novel organometallic architectures.
Reagents in Organic Synthesis (e.g., Selenation of Phosphines and other Organophosphorus Compounds)
Beyond its role in coordination chemistry, this compound can function as a selenium-transfer reagent. The P=Se bond, while stable, is also sufficiently reactive to deliver the selenium atom to other nucleophilic species, particularly other organophosphorus compounds. This reactivity is harnessed for the synthesis of other selenium-containing molecules.
A prominent application in this area is the selenation of trivalent phosphorus compounds. For instance, triphenylphosphine selenide has been established as an efficient reagent for converting H-phosphonate diesters and phosphite triesters into their corresponding phosphoroselenoate derivatives. quora.com This transformation is crucial in the synthesis of modified oligonucleotides and other biologically relevant molecules. The reaction proceeds by the nucleophilic attack of the trivalent phosphorus species on the selenium atom of the phosphine selenide, followed by the transfer of selenium.
This selenium-transfer capability is a general feature of phosphine selenides. nih.gov this compound can be used in a similar fashion to introduce selenium into various organic substrates, making it a valuable tool for synthetic chemists working in the field of organoselenium chemistry. researchgate.net
Future Directions and Emerging Research Avenues in Trimethylphosphine Selenide Chemistry
The field of organophosphorus selenides, including the fundamental compound trimethylphosphine (B1194731) selenide (B1212193), is experiencing a renaissance driven by the pursuit of novel functionalities, sustainable chemical practices, and advanced materials. Researchers are pushing the boundaries of synthesis, reactivity, characterization, and application, leveraging cutting-edge technologies and computational tools. This article explores the emerging research avenues that are set to define the future of trimethylphosphine selenide and its analogues.
Q & A
Q. What are the established synthesis routes for trimethylphosphine selenide, and how can purity be ensured?
this compound is typically synthesized by reacting trimethylphosphine with elemental selenium under inert conditions. The reaction is often conducted in anhydrous solvents (e.g., ethanol or 1,4-dioxane) to avoid side reactions. Post-synthesis purification involves recrystallization or column chromatography. Elemental analysis, NMR, and NMR are critical for verifying purity and structural integrity .
Q. What crystallographic data are available for this compound, and how does its structure compare to analogous sulfides?
this compound crystallizes in the monoclinic space group with unit cell parameters Å, Å, Å, and . The P–Se bond length is approximately 2.13 Å, as determined by electron diffraction. The structure is isomorphous with its sulfide counterpart, with a staggered conformation of methyl groups and minimal deviation from symmetry .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ESR Spectroscopy : Reveals hyperfine coupling constants and -tensor anisotropy, confirming radical anion formation and symmetry (e.g., axial symmetry in hyperfine tensors) .
- X-ray Diffraction : Provides precise bond lengths and angles, critical for resolving discrepancies in reported P–Se bond lengths (e.g., 2.13 Å vs. shorter values in sterically hindered analogs) .
Advanced Research Questions
Q. How do discrepancies in reported P–Se bond lengths arise, and what experimental factors contribute to these variations?
Discrepancies (e.g., 2.13 Å in this compound vs. 2.055–2.119 Å in other phosphine selenides) stem from steric effects, electron delocalization, and measurement techniques. For instance, steric hindrance from bulky substituents elongates bonds, while electron diffraction vs. single-crystal X-ray diffraction may yield slight differences due to thermal motion or crystal packing . Researchers must standardize synthesis conditions and validate results with multiple characterization methods.
Q. What challenges exist in computational modeling of this compound’s electronic structure, and how can density functional theory (DFT) address them?
Accurately modeling the P–Se bond requires advanced DFT functionals (e.g., hybrid GGA-PBE) to account for electron correlation and relativistic effects. Challenges include reproducing experimental hyperfine coupling constants observed in ESR studies. Calibration against experimental NMR shifts and bond lengths is essential to validate computational models .
Q. How can ESR spectroscopy resolve ambiguities in the symmetry of this compound radical anions?
ESR studies of radical anions (e.g., formed via electron capture) reveal symmetry through axial hyperfine tensors and -tensor anisotropy. Deviations (e.g., non-C -tensor components) may indicate lattice distortions or intermolecular interactions. Single-crystal ESR aligned with crystallographic axes (a, b, c) can correlate bond directionality with spin density distributions .
Q. What strategies optimize the synthesis of isotopically labeled this compound for mechanistic studies?
Isotopic labeling (e.g., or ) enables tracking reaction pathways via NMR or mass spectrometry. Use of enriched selenium sources (e.g., powder) and controlled reaction stoichiometry minimizes isotopic scrambling. Purification via sublimation ensures high isotopic purity .
Methodological Considerations
- Data Contradiction Analysis : Compare bond lengths across diffraction techniques (X-ray vs. electron) and computational models to identify systematic errors .
- Experimental Reproducibility : Document synthesis parameters (solvent, temperature, inert atmosphere) and characterization protocols to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
